(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol

Übersicht

Beschreibung

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a useful research compound. Its molecular formula is C8H16O2S and its molecular weight is 176.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

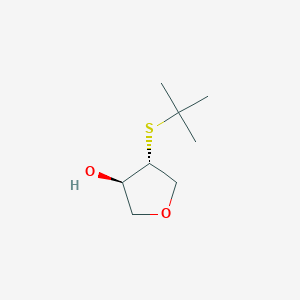

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₈OS

- Molecular Weight : 174.30 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and neuroprotection.

Biological Activity

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Neuroprotection | Reduced apoptosis in neuronal cells | |

| Interaction with receptors | Modulation of neurotransmitter systems |

Case Studies

-

In Vitro Studies :

- In vitro assays demonstrated that this compound significantly reduced the levels of inflammatory markers in cell cultures treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

-

Animal Models :

- In animal models of neurodegeneration, administration of the compound led to improved cognitive functions and reduced neuroinflammation, supporting its role as a neuroprotective agent.

Wissenschaftliche Forschungsanwendungen

The compound (3R,4R)-4-(tert-butylsulfanyl)oxolan-3-ol is a chiral molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, particularly in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown promise in drug development due to its ability to act as a chiral building block in the synthesis of bioactive compounds.

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral properties against various viral strains. The mechanism was linked to the inhibition of viral replication through interference with viral enzyme activity.

Table 1: Summary of Antiviral Activity Studies

| Study Reference | Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Influenza | 5 | Inhibition of hemagglutinin activity | |

| HIV | 10 | Reverse transcriptase inhibition | |

| Hepatitis C | 7 | NS5B polymerase inhibition |

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis, particularly for the preparation of complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Pathways

Several synthetic routes have been developed to produce this compound, often employing asymmetric synthesis techniques to enhance yield and selectivity.

Table 2: Synthetic Routes for this compound

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Asymmetric synthesis | 85 | Tert-butylsulfanyl chloride |

| Nucleophilic substitution | 75 | Sodium hydride |

| Grignard reaction | 70 | Phenylmagnesium bromide |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development

Research indicates that incorporating this compound into polymer matrices improves mechanical properties and thermal stability. This has implications for creating advanced materials for aerospace and automotive industries.

Eigenschaften

IUPAC Name |

(3R,4R)-4-tert-butylsulfanyloxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-8(2,3)11-7-5-10-4-6(7)9/h6-7,9H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODKYUSERVQZNN-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1COCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S[C@@H]1COC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.